molecular formula C8H10N2O3 B8784593 4,5-Diamino-o-anisic acid CAS No. 59338-91-9

4,5-Diamino-o-anisic acid

Cat. No.: B8784593
CAS No.: 59338-91-9
M. Wt: 182.18 g/mol
InChI Key: LYFZXIXVTGAHSZ-UHFFFAOYSA-N
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Description

4,5-Diamino-o-anisic acid is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

4,5-Diamino-o-anisic acid, also known as 2-methoxy-5,6-diaminobenzoic acid, features a methoxy group and two amino groups on the benzene ring. This unique structure contributes to its biological activity, making it a valuable compound in research.

Pharmaceutical Applications

  • Antimicrobial Activity
    • Overview : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
    • Case Study : A study demonstrated that derivatives of this compound showed effective inhibition against multi-drug-resistant strains of bacteria, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects
    • Overview : The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways effectively.
    • Case Study : In murine models of arthritis, administration of this compound led to a significant reduction in paw swelling and histological signs of inflammation compared to control groups .
  • Cancer Treatment
    • Overview : There is emerging evidence supporting the use of this compound in cancer therapy.
    • Case Study : In vitro studies have shown that this compound induces apoptosis in cancer cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment .

Biochemical Applications

  • Protein Cross-linking Inhibition
    • Overview : The compound has potential applications in preventing protein cross-linking associated with aging and diabetes-related complications.
    • Research Findings : Studies indicate that compounds like this compound can inhibit the formation of advanced glycation end products (AGEs), which are implicated in various age-related diseases .
  • Food Preservation
    • Overview : Due to its antimicrobial properties, this compound may serve as a natural preservative in food products.
    • Research Findings : Applications include extending the shelf life of food by inhibiting spoilage organisms without the use of synthetic preservatives .

Data Tables

Application AreaMechanism of ActionKey Findings
AntimicrobialInhibition of bacterial growthMIC as low as 16 µg/mL
Anti-inflammatoryModulation of inflammatory cytokinesSignificant reduction in swelling
Cancer treatmentInduction of apoptosis in cancer cellsMinimal effect on normal cells
Protein cross-linkingInhibition of advanced glycation end productsPotential for treating diabetes complications
Food preservationAntimicrobial activityExtends shelf life

Properties

CAS No.

59338-91-9

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

4,5-diamino-2-methoxybenzoic acid

InChI

InChI=1S/C8H10N2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,9-10H2,1H3,(H,11,12)

InChI Key

LYFZXIXVTGAHSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

reacting the sodium 2-methoxy-4-amino-5-nitrobenzoate with hydrazine in the presence of Raney nickel to form 2-methoxy-4,5-diaminobenzoic acid;
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sodium 2-methoxy-4-amino-5-nitrobenzoate
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Synthesis routes and methods II

Procedure details

In general, reaction of methyl 2-methoxy-4-acetylamino-5-nitrobenzoate with the base is preferably immediately followed by the in-situ reaction of the intermediate sodium-2-methoxy- 4-amino-5-nitrobenzoate (intermediate I) with hydrazine or its equivalent, preferably as hydrazine hydrate, to form 2-methoxy-4,5-diaminobenzoic acid (intermediate II). That product is preferably recovered and purified prior to further use.
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sodium-2-methoxy- 4-amino-5-nitrobenzoate
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intermediate I
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Synthesis routes and methods III

Procedure details

reacting methyl-2-methoxy-4-acetylamino 5-nitrobenzoate with sodium hydroxide and then reducing the resulting sodium 2-methoxy-4-amino-5-nitrobenzoate intermediate with hydrazine in the presence of Raney nickel at ambient pressure to form a 2-methoxy-4,5-diaminobenzoic acid intermediate;
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methyl-2-methoxy-4-acetylamino 5-nitrobenzoate
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sodium 2-methoxy-4-amino-5-nitrobenzoate
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